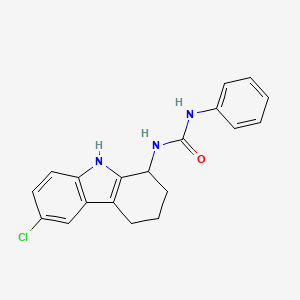
2-(2,2-Dimethyloxan-4-yl)acetaldehyde
Vue d'ensemble
Description
2-(2,2-Dimethyloxan-4-yl)acetaldehyde is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with two methyl groups and an acetaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxan-4-yl)acetaldehyde typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent to introduce the aldehyde group, followed by careful hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of (2,2-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid.
Reduction: Formation of (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2-Dimethyloxan-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with an amine group instead of an aldehyde.
(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methylamine: Similar structure with a methylamine group.
2,2-Dimethyltetrahydropyran-4-one: Lacks the aldehyde group, serving as a precursor in the synthesis of 2-(2,2-Dimethyloxan-4-yl)acetaldehyde.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-(2,2-dimethyloxan-4-yl)acetaldehyde |
InChI |
InChI=1S/C9H16O2/c1-9(2)7-8(3-5-10)4-6-11-9/h5,8H,3-4,6-7H2,1-2H3 |
Clé InChI |
YDYVEXLFPHSGMC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)CC=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine](/img/structure/B8698396.png)






![5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8698468.png)

